molecular formula C22H23N3O5S2 B2814441 N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1021216-79-4

N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2814441
CAS RN: 1021216-79-4
M. Wt: 473.56
InChI Key: YFXFECRZYZVOQH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • Novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives exhibited potent anticancer activity comparable to doxorubicin against various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Antibacterial Activity

  • Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate inhibitory activity against Gram-negative bacterial strains, with some compounds being more active than others (Iqbal et al., 2017).

Anti-inflammatory and Analgesic Agents

  • Benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were screened as COX-1/COX-2 inhibitors and demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Enzyme Inhibition

  • Dihydropyrimidine-hydroxamic acid hybrids were designed, synthesized, and evaluated for in vitro Helicobacter pylori urease inhibition, with some compounds showing excellent inhibitory activity (Mamidala et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 4-ethoxyaniline with ethyl chloroacetate to form N-(4-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(4-ethoxyphenyl)glycine ethyl ester thioamide. The thioamide is then reacted with 4-ethylbenzenesulfonyl chloride and 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "4-ethoxyaniline", "ethyl chloroacetate", "thionyl chloride", "4-ethylbenzenesulfonyl chloride", "5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: Reaction of 4-ethoxyaniline with ethyl chloroacetate in the presence of a base to form N-(4-ethoxyphenyl)glycine ethyl ester.", "Step 2: Reaction of N-(4-ethoxyphenyl)glycine ethyl ester with thionyl chloride to form N-(4-ethoxyphenyl)glycine ethyl ester thioamide.", "Step 3: Reaction of N-(4-ethoxyphenyl)glycine ethyl ester thioamide with 4-ethylbenzenesulfonyl chloride and 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] }

CAS RN

1021216-79-4

Molecular Formula

C22H23N3O5S2

Molecular Weight

473.56

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O5S2/c1-3-15-5-11-18(12-6-15)32(28,29)19-13-23-22(25-21(19)27)31-14-20(26)24-16-7-9-17(10-8-16)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,26)(H,23,25,27)

InChI Key

YFXFECRZYZVOQH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC

solubility

not available

Origin of Product

United States

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